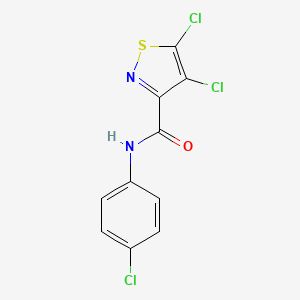
4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide, also known as DCPI, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. DCPI belongs to the isothiazole family of compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of 4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer research, this compound has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and transcription. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to be toxic to neurons. In Parkinson's disease research, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease research, this compound has been shown to reduce the formation of beta-amyloid plaques and improve cognitive function. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
实验室实验的优点和局限性
One advantage of using 4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile and can be used at low concentrations. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for research on 4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the effects of this compound on other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成方法
The synthesis of 4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide involves the reaction of 4-chloroaniline with thionyl chloride to form 4-chlorobenzene sulfonamide. This compound is then reacted with potassium thioacetate to form 4-chlorobenzene isothiocyanate. Finally, the reaction of 4,5-dichloro-1,2-dithiol-3-one with 4-chlorobenzene isothiocyanate yields this compound. The overall yield of this process is around 40%, and the purity of the final product can be increased through recrystallization.
科学研究应用
4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, this compound has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
属性
IUPAC Name |
4,5-dichloro-N-(4-chlorophenyl)-1,2-thiazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N2OS/c11-5-1-3-6(4-2-5)14-10(16)8-7(12)9(13)17-15-8/h1-4H,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJDCAOSRIVIRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NSC(=C2Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2380788.png)
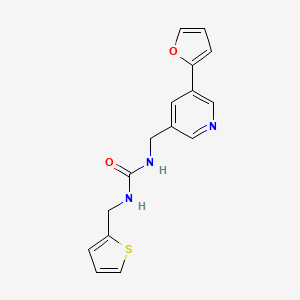

![methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate](/img/structure/B2380791.png)
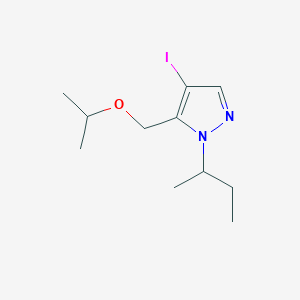
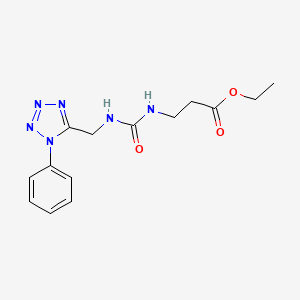
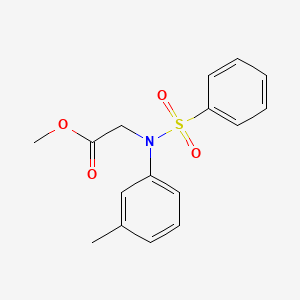

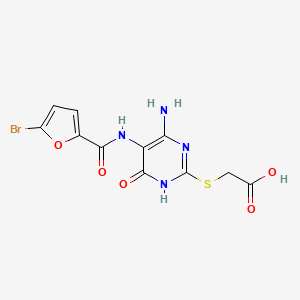
![N-[2-methoxy-4-[3-methoxy-4-(3-phenylsulfanylpropanoylamino)phenyl]phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2380803.png)
![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(furan-3-yl)acrylamide](/img/structure/B2380804.png)

![tert-Butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2380808.png)